Potency Differentiation vs. Comparators
HSD17B13-IN-18 inhibits HSD17B13 with IC50 < 0.1 μM using estradiol as substrate . In contrast, BI-3231, a well-characterized HSD17B13 chemical probe, exhibits an IC50 of 1 nM in the same estradiol-based enzymatic assay [1]. An even more potent comparator, compound 32 (a liver-targeting HSD17B13 inhibitor), achieves an IC50 of 2.5 nM [2]. This 40- to 100-fold potency differential positions HSD17B13-IN-18 as a moderately potent inhibitor suitable for applications where ultra-high potency is not the primary selection criterion—such as comparative pharmacology studies requiring matched activity ranges or assay systems where excessive potency may mask biological nuances.
| Evidence Dimension | Inhibitory potency (IC50) with estradiol substrate |
|---|---|
| Target Compound Data | < 0.1 μM (100 nM upper bound) |
| Comparator Or Baseline | BI-3231: 1 nM; Compound 32: 2.5 nM |
| Quantified Difference | ≥ 40-fold lower potency vs. BI-3231; ≥ 100-fold lower vs. compound 32 |
| Conditions | Recombinant HSD17B13 enzymatic assay; estradiol substrate (cross-study comparison with limitations) |
Why This Matters
Researchers conducting dose-response studies, combination treatments, or investigating partial inhibition effects may prefer a moderately potent inhibitor over ultra-potent comparators to achieve graded pharmacological effects without complete target saturation.
- [1] BindingDB. BDBM50632088 (CHEMBL5411903). View Source
- [2] Chen L, et al. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. J Med Chem. 2025;68(11):11127-11148. View Source
